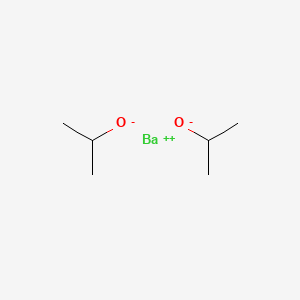
Barium(2+);propan-2-olate
Übersicht
Beschreibung
Barium(2+);propan-2-olate, also known as Barium isopropoxide, is a compound with the molecular formula C6H14BaO2 and a molecular weight of 255.503 g/mol . It is also referred to as barium diisopropoxide, acmc-20alr0, barium ii isopropoxide, barium 2+ bis propan-2-olate, and barium 2+ ion bis propan-2-olate .
Synthesis Analysis
Barium tungstate was synthesized by thermal treatment of a stoichiometric mixture of reagents of a given mass at 600°C (accuracy ±10°C) for 40–50 min, followed by leaching and isolation of barium tungstate . Another method involves the reaction between various potassium xanthates and common five-membered cyclic carbonates such as ethylene carbonate (EC) and propylene carbonate (PC). The reaction was carried out under catalyst-free conditions .Molecular Structure Analysis
The molecular structure of Barium(2+);propan-2-olate can be represented by the SMILES notation: CC©[O-].CC©[O-].[Ba+2] .Physical And Chemical Properties Analysis
Barium(2+);propan-2-olate is a brown to yellow powder . It has a melting point of approximately 200°C (decomposition) . It is moisture sensitive .Wissenschaftliche Forschungsanwendungen
Catalysis Synthesis
Barium isopropoxide is utilized as a catalyst in various chemical reactions. Its role in catalysis is crucial due to its ability to alter the rate of chemical reactions without being consumed in the process. This compound is particularly effective in transesterification reactions , which are essential for producing biodiesel from vegetable oils and fats .
Organic Synthesis
In organic chemistry, barium isopropoxide serves as a reagent and a catalyst for synthesizing a wide range of organic compounds. It facilitates the formation of carbon-carbon and carbon-heteroatom bonds, which are foundational to organic molecule construction.
Nano-Materials Production
This compound plays a significant role in the production of nano-materials. It is used in the synthesis of various nanoscale materials, which have applications in electronics, photonics, and drug delivery systems. The ability of barium isopropoxide to break down into barium oxide upon heating makes it a valuable precursor for producing barium-containing nano-materials .
Thin Film Fabrication
Barium isopropoxide is employed in the fabrication of thin films through techniques such as sol-gel processing . These thin films are used in the manufacture of electronic devices, including capacitors and resistors, as well as in the creation of protective coatings .
Ferroelectric Materials
The compound is instrumental in the development of ferroelectric materials, which exhibit spontaneous electrical polarization. These materials are used in memory devices, sensors, and actuators. Barium isopropoxide’s ability to decompose into barium oxide is leveraged in the synthesis of complex ferroelectric ceramics .
Superconductors
Barium isopropoxide is also used in the synthesis of superconducting materials. Superconductors have zero electrical resistance and are used in medical imaging, magnetic levitation trains, and energy storage systems. The compound’s decomposition into barium oxide is critical for creating the barium-containing phases necessary for high-temperature superconductivity .
Safety and Hazards
Eigenschaften
IUPAC Name |
barium(2+);propan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7O.Ba/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUJSIVIXCTVEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40422005 | |
| Record name | Barium isopropoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barium(2+);propan-2-olate | |
CAS RN |
24363-37-9 | |
| Record name | Barium isopropoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Barium isopropoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



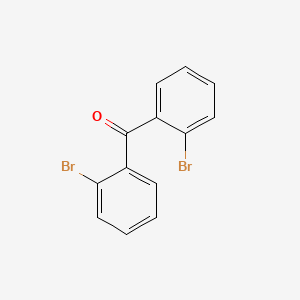

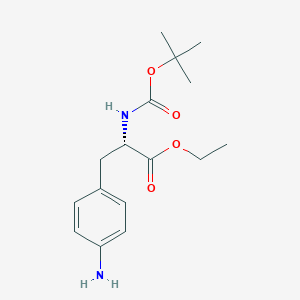

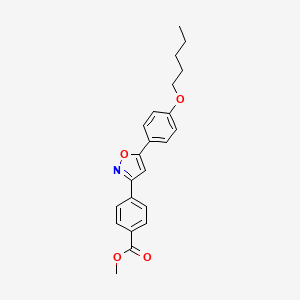



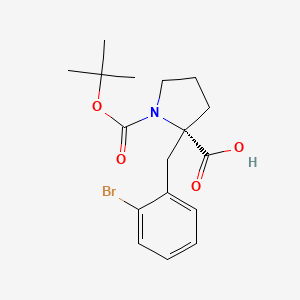
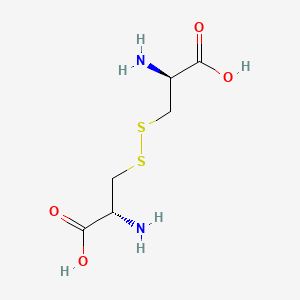
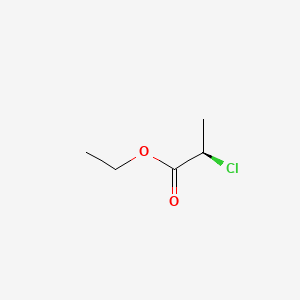


![N-[Bis(methylthio)methylene]glycine methyl ester](/img/structure/B1588558.png)